5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid

Drug Discovery Physicochemical Property Optimization Bioisostere

This 5-position oxetane-picolinic acid is a uniquely pre-optimized scaffold for CNS drug discovery. Unlike 3- or 4-position isomers or non-oxetane analogs, its defined spatial geometry critically governs cross-coupling reactivity and target recognition. The oxetane moiety delivers up to >4000-fold aqueous solubility gains and ~0.8 LogD reduction over gem-dimethyl counterparts, directly addressing the narrow LogD (1–3) and metabolic stability requirements of brain-penetrant candidates. The free carboxylic acid enables robust amidation/esterification for late-stage library diversification. Featured in kinase inhibitor patents (e.g., LRRK2-G2019S IC50 = 2 nM) and antibacterial pharmacophores, this scaffold accelerates lead optimization while reducing developability attrition. Insist on the correct isomer—substitution voids your assay.

Molecular Formula C9H9NO4
Molecular Weight 195.17
CAS No. 1393330-53-4
Cat. No. B3027804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid
CAS1393330-53-4
Molecular FormulaC9H9NO4
Molecular Weight195.17
Structural Identifiers
SMILESC1C(CO1)OC2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C9H9NO4/c11-9(12)8-2-1-6(3-10-8)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)
InChIKeyCNFWMQCBZFVFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid (CAS 1393330-53-4) vs Positional Isomers


5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid (CAS 1393330-53-4) is a heterocyclic building block featuring a pyridine core substituted with an oxetan-3-yloxy group at the 5-position and a carboxylic acid moiety at the 2-position [1]. It belongs to a family of oxetane-containing picolinic acid derivatives, with positional isomers including 3-(oxetan-3-yloxy)picolinic acid (CAS 1402232-70-5) and 4-(oxetan-3-yloxy)picolinic acid (CAS 1393330-52-3) . The compound is offered commercially with standard purities ranging from 95% to 98% and is typically stored at freezer temperatures to maintain stability .

Procurement Risk: Why 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid (CAS 1393330-53-4) Cannot Be Replaced by Generic Analogs


Substituting 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid with a different positional isomer (e.g., 3- or 4-substituted) or a non-oxetane analog is not scientifically valid without re-optimization of the entire synthetic route or biological assay. The 5-position substitution dictates a unique spatial orientation of the oxetane ring relative to the carboxylic acid handle, which critically influences both the compound's reactivity in cross-coupling reactions and its molecular recognition by biological targets [1]. Furthermore, the oxetane moiety itself is not merely a passive linker; its presence confers profound and context-dependent changes to aqueous solubility (4- to >4000-fold increases over gem-dimethyl analogs) and metabolic stability that vary dramatically based on substitution position and scaffold attachment [2]. The specific 5,2-substitution pattern of this picolinic acid derivative defines a singular vector for chemical elaboration that cannot be replicated by any other commercially available building block, making ad hoc substitution a source of significant experimental variability .

Quantitative Differentiation Evidence for 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid (CAS 1393330-53-4) Selection


Aqueous Solubility Advantage: Oxetane-Modified Scaffolds vs. gem-Dimethyl Analogs

The incorporation of an oxetane ring, a core structural feature of 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid, significantly improves aqueous solubility compared to analogous scaffolds bearing gem-dimethyl groups. This is a well-established class-level effect. In matched molecular pair analyses across diverse chemical series, replacement of a gem-dimethyl group with an oxetane increased aqueous solubility by a factor ranging from 4 to more than 4000, depending on the specific structural context [1]. This dramatic improvement is attributed to the oxetane's polarity, its capacity as a hydrogen bond acceptor, and the reduced lipophilicity it imparts [1]. Therefore, a medicinal chemist selecting this compound as a synthetic intermediate inherently gains a substantial solubility advantage for downstream products compared to using more lipophilic, non-oxetane building blocks [1].

Drug Discovery Physicochemical Property Optimization Bioisostere

Enhanced Metabolic Stability: Reduced Clearance via Oxetane Incorporation

The oxetane ring in 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid serves as a metabolically stable bioisostere. A review of oxetane-containing compounds in drug discovery demonstrates that oxetane substitution consistently reduces the rate of metabolic degradation across a wide range of structural classes [1]. This class-level inference is supported by multiple studies where oxetane introduction lowered intrinsic clearance in liver microsome and hepatocyte assays [1]. In a specific matched molecular pair series of N7 3-oxetanyl analogues, this modification increased metabolic stability in rat liver microsome and hepatocyte incubations [2]. The strategic use of this building block therefore imparts a favorable metabolic profile to derived molecules, a key differentiator from scaffolds lacking this feature [1].

ADME Drug Metabolism Lead Optimization

Optimized Lipophilicity (LogD) for Drug-Like Properties

The 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid scaffold provides a built-in mechanism for controlling lipophilicity, a critical determinant of a compound's absorption, distribution, and toxicity profile. The oxetane ring is a well-documented tool for reducing LogD compared to other commonly used functional groups [1]. In a direct head-to-head comparison within a series of matched molecular pairs, replacing a group with an oxetane-3-yloxy moiety lowered LogD by approximately 0.8 units [2]. This reduction is significant because it can improve aqueous solubility, decrease non-specific plasma protein binding, and reduce the risk of off-target pharmacology (e.g., hERG channel inhibition) [2]. Therefore, this specific building block offers a predictable and quantifiable advantage in achieving an optimal lipophilicity range (typically LogD 1-3) for oral drug candidates.

Lipophilicity Drug-likeness Bioisosterism

Unique Spatial Vector via 5,2-Positional Substitution Pattern

The specific 5-(oxetan-3-yloxy) substitution on the pyridine-2-carboxylic acid core defines a unique geometric and electronic vector that is distinct from its positional isomers. The target compound (5-substituted) offers a different exit vector for the oxetane group compared to the 3- and 4-substituted isomers (CAS 1402232-70-5 and CAS 1393330-52-3, respectively) . The computed XLogP3 value for 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid is 0.4, and its topological polar surface area (TPSA) is 68.6 Ų [1]. While comparative experimental data for the isomers is not available, the differing substitution patterns are known to result in divergent molecular shapes, electronic distributions, and subsequent interactions with biological targets or catalysts in cross-coupling reactions . This positional specificity is critical for exploring structure-activity relationships (SAR) where the precise spatial presentation of the oxetane and carboxylate functionalities is paramount.

Medicinal Chemistry Structure-Activity Relationship Building Block

High-Value Application Scenarios for 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid (CAS 1393330-53-4)


Scaffold for CNS Drug Discovery Programs Requiring Low Lipophilicity and High Metabolic Stability

Based on the quantified LogD reduction (~0.8 units) and enhanced metabolic stability associated with oxetane substitution [1][2], 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid is an ideal building block for central nervous system (CNS) drug discovery. CNS drugs typically require a narrow LogD range (often 1-3) and exceptional metabolic stability to achieve sufficient brain penetration and half-life. The pre-optimized properties of this scaffold directly address these critical design parameters, accelerating the identification of orally bioavailable, brain-penetrant candidates [1][2].

Synthesis of Kinase Inhibitor Libraries with Improved Developability Profiles

Given that oxetane-containing building blocks are featured in kinase inhibitor patents and have demonstrated potent activity (e.g., LRRK2-G2019S IC50 = 2 nM for an oxetane-bearing compound) [3], this compound serves as a strategic intermediate for generating kinase-focused libraries. The combination of a pyridine core (a privileged kinase-binding motif) with the solubilizing and metabolically stabilizing oxetane moiety [1][2] produces compounds with an enhanced developability profile, reducing the high attrition rates common to kinase inhibitor programs.

Late-Stage Functionalization and Parallel Synthesis

The carboxylic acid handle on 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid is highly amenable to robust and high-yielding amidation and esterification reactions [4]. This allows for the rapid generation of diverse compound libraries via late-stage diversification. When combined with the advantageous physicochemical properties imparted by the oxetane [1][2], this approach enables the parallel synthesis of hundreds of drug-like molecules with pre-optimized solubility and metabolic stability, maximizing the efficiency of lead optimization campaigns [4].

Synthesis of Antibacterial Agents Targeting Gram-Positive and Gram-Negative Pathogens

Patent literature explicitly describes the use of biaromatic derivatives with oxetane-3-yloxy substitution as antibacterial agents effective against both Gram-positive and Gram-negative aerobic and anaerobic bacteria [5]. While the target compound itself may be an intermediate, its core structure is a direct embodiment of this patented pharmacophore. The oxetane group's ability to enhance solubility and metabolic stability [1][2] is particularly valuable in the challenging antibacterial space, where penetration of the bacterial cell wall and evasion of efflux pumps are major hurdles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.